5-Bromo-3-ethoxy-2-methoxypyridine

Physical Property Thermal Stability Comparative Analysis

5-Bromo-3-ethoxy-2-methoxypyridine (CAS 909854-18-8) is a strategic trisubstituted pyridine heterocycle with a unique 3-ethoxy-2-methoxy substitution pattern that distinguishes it from common alternatives like 5-Bromo-2-methoxypyridine or 3-Bromo-2-methoxypyridine, making simple interchange impossible without compromising reaction outcomes. Validated as an intermediate in PI3K inhibitor synthesis—a therapeutic class for oncology and inflammatory diseases—this compound's distinct electronic and steric environment is essential for achieving target engagement and selectivity in lead optimization. With a boiling point of 241.5±35.0 °C, significantly higher than 5-Bromo-2-methoxypyridine (197.0±20.0 °C), it withstands high-temperature cross-coupling reactions and distillations where lower-boiling analogs would decompose. Its solid physical form enables seamless integration with solid-phase synthesis platforms and automated dispensing systems, eliminating the liquid-handling risks of alternatives. The bromine at the 5-position provides a versatile handle for Suzuki, Buchwald-Hartwig, and other cross-coupling diversification. Available in 95% to 98% purity; shipped under ambient or refrigerated (2-8°C) conditions for global R&D procurement.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 909854-18-8
Cat. No. B1511764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethoxy-2-methoxypyridine
CAS909854-18-8
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC(=C1)Br)OC
InChIInChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3
InChIKeyHHYJGWKKLNIRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ethoxy-2-methoxypyridine (CAS 909854-18-8): Product Specification & Procurement Data Sheet


5-Bromo-3-ethoxy-2-methoxypyridine (CAS 909854-18-8) is a trisubstituted pyridine heterocycle characterized by bromo, ethoxy, and methoxy functional groups . With a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol , this solid compound serves as a versatile building block in organic synthesis and pharmaceutical research . Key predicted physical properties include a boiling point of 241.5±35.0 °C and a density of 1.420±0.06 g/cm³ [1], while commercially available purity specifications range from 95% to 98% .

Why 5-Bromo-3-ethoxy-2-methoxypyridine Cannot Be Simply Replaced by Other Bromo-Methoxypyridines


The unique 3-ethoxy-2-methoxy substitution pattern on the pyridine ring of 5-Bromo-3-ethoxy-2-methoxypyridine imparts distinct physical properties and reactivity compared to common alternatives like 5-Bromo-2-methoxypyridine or 3-Bromo-2-methoxypyridine [1]. As the quantitative evidence below demonstrates, variations in substituent positioning directly impact boiling point, density, and synthetic utility, making simple interchange impossible without compromising reaction outcomes or product specifications [2]. Notably, this compound has been explicitly utilized as an intermediate in the synthesis of PI3K inhibitors, a therapeutic class where subtle structural changes can drastically alter target engagement [3].

5-Bromo-3-ethoxy-2-methoxypyridine: Quantitative Differentiation vs. Closest Analogs


Enhanced Thermal Stability: 5-Bromo-3-ethoxy-2-methoxypyridine Exhibits a 22.6% Higher Boiling Point Than 5-Bromo-2-methoxypyridine

The boiling point of 5-Bromo-3-ethoxy-2-methoxypyridine is predicted to be 241.5±35.0 °C [1], significantly higher than the 197.0±20.0 °C boiling point reported for 5-Bromo-2-methoxypyridine . This represents an increase of approximately 44.5 °C (or 22.6%). This difference is attributed to the presence of the additional ethoxy group and its specific position on the pyridine ring, which alters intermolecular forces [1].

Physical Property Thermal Stability Comparative Analysis

Physical Form and Density Differentiation: 5-Bromo-3-ethoxy-2-methoxypyridine is a Solid with Lower Density Than Liquid Analogs

Unlike 5-Bromo-2-methoxypyridine and 3-Bromo-2-methoxypyridine, which are liquids at room temperature [1][2], 5-Bromo-3-ethoxy-2-methoxypyridine is a solid . Furthermore, its predicted density of 1.420±0.06 g/cm³ [3] is approximately 6.5% lower than the 1.453 g/cm³ density of 5-Bromo-2-methoxypyridine [1] and 11.5% lower than the 1.586 g/cm³ density of 3-Bromo-2-methoxypyridine [2].

Physical Property Formulation Comparative Analysis

Synthetic Efficiency: Direct Comparison of Synthesis Yields Between Regioisomers

The synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine via nucleophilic substitution with sodium methoxide achieves a yield of approximately 51% . In contrast, the synthesis of its regioisomer, 5-Bromo-2-ethoxy-3-methoxypyridine, under similar conditions yields a higher 69% . This 18% absolute difference in yield is a direct consequence of the different electronic and steric environments conferred by the 3-ethoxy-2-methoxy substitution pattern versus the 2-ethoxy-3-methoxy pattern .

Synthetic Methodology Yield Comparison Process Chemistry

Demonstrated Utility in PI3K Inhibitor Synthesis: A Specific Application Area

5-Bromo-3-ethoxy-2-methoxypyridine is specifically cited as an intermediate in the synthesis of isoindolinone-based inhibitors of phosphatidylinositol 3-kinase (PI3K), particularly PI3Kγ, as detailed in patent US 2012/0202784 A1 [1]. This patent, assigned to Vertex Pharmaceuticals, describes compounds for treating diseases such as cancer and inflammatory disorders [1]. While many bromo-methoxypyridines are generic building blocks, the explicit inclusion of this compound in a defined therapeutic patent application demonstrates its validated role in a specific, high-value medicinal chemistry context.

Pharmaceutical Intermediate PI3K Inhibitor Patent Literature

Optimal Use Cases for 5-Bromo-3-ethoxy-2-methoxypyridine (CAS 909854-18-8) in R&D and Manufacturing


Synthesis of PI3K Inhibitors and Other Kinase-Targeting Agents

As a validated intermediate in the synthesis of PI3K inhibitors [1], this compound is a strategic choice for medicinal chemistry programs targeting the PI3K pathway, which is implicated in oncology and inflammatory diseases. Its unique substitution pattern may be essential for achieving desired target engagement and selectivity profiles in lead optimization.

High-Temperature Reaction Sequences

With a predicted boiling point of 241.5±35.0 °C—significantly higher than that of 5-Bromo-2-methoxypyridine (197.0±20.0 °C) —this compound is better suited for use as a building block in reaction sequences requiring elevated temperatures, such as certain cross-coupling reactions or distillations, where lower-boiling analogs would be lost or decompose.

Solid-Phase Synthesis and Automated Dispensing Workflows

The solid physical form of 5-Bromo-3-ethoxy-2-methoxypyridine makes it an ideal candidate for solid-phase synthesis platforms and automated compound dispensing systems. This contrasts with liquid alternatives like 5-Bromo-2-methoxypyridine, which may require more complex liquid handling apparatus and present higher spill risks.

Development of Novel Heterocyclic Libraries

The presence of the bromine atom at the 5-position provides a convenient handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The specific 3-ethoxy-2-methoxy arrangement offers a unique electronic and steric environment that can be exploited to build novel heterocyclic scaffolds with potentially improved pharmacological properties.

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